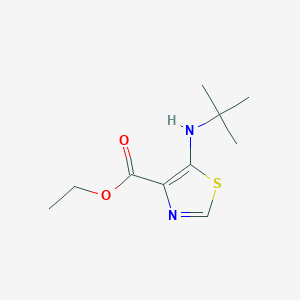

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate is a chemical compound with the molecular formula C10H16N2O2S . It is used as a building block in research .

Synthesis Analysis

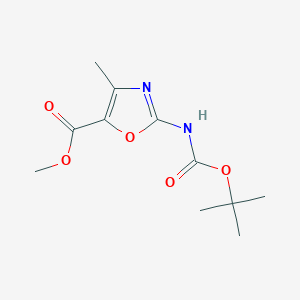

While specific synthesis methods for this compound were not found in the search results, 2-aminothiazoles, a similar class of compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group, a tert-butylamino group, and a thiazole ring with a carboxylate group .Aplicaciones Científicas De Investigación

Biodegradation and Fate in Soil and Groundwater

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate's structural similarities to Ethyl tert-butyl ether (ETBE) suggest potential environmental implications, particularly in soil and groundwater. ETBE is known to undergo biodegradation in soil and groundwater environments. Specific microorganisms can degrade ETBE aerobically, using it as a carbon and energy source, or via cometabolism with alkanes as growth substrates. The process involves initial hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to the formation of various intermediates such as acetaldehyde, tert-butyl acetate (TBAc), and tert-butyl alcohol (TBA). However, the ether structure and slow degradation kinetics pose limitations on ETBE metabolism. Genes facilitating ETBE transformation, like ethB and alkB, encode enzymes critical in this process, although the activity and specificity towards ETBE of other identified genes remain under-characterized. Notably, the presence of co-contaminants in soil and groundwater may influence the aerobic biodegradation of ETBE, either limiting it by preferential metabolism and oxygen consumption or enhancing it through cometabolism (Thornton et al., 2020).

Chemical Interactions and Properties

Thermophysical Property Measurements with Ethers

This compound, akin to Ethyl tert-butyl ether (ETBE), may share similarities in chemical interactions and properties. A comprehensive review of mixtures containing ETBE and other ethers with non-polar solvents has been conducted, focusing on developing recommended values for vapor–liquid equilibria and related properties. This review encompasses detailed literature searches and contacts with researchers in the field, presenting a thorough overview of the mixtures and properties (both binary and ternary) that have been studied or are currently under investigation. The information is crucial for identifying areas where sufficient data are available and where further property measurements are needed (Marsh et al., 1999).

Propiedades

IUPAC Name |

ethyl 5-(tert-butylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-5-14-9(13)7-8(15-6-11-7)12-10(2,3)4/h6,12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWSYRIKASWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

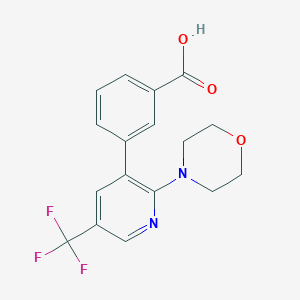

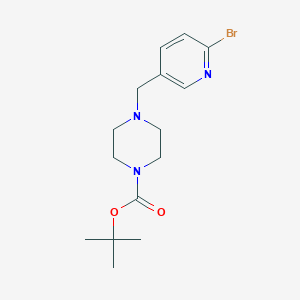

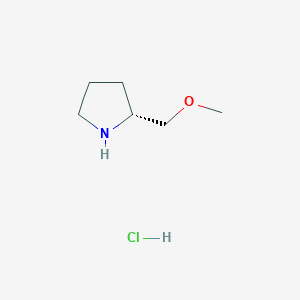

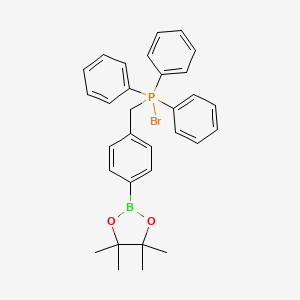

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)

![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)